5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline
CAS No.:
Cat. No.: VC13438537
Molecular Formula: C10H12F3NO
Molecular Weight: 219.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12F3NO |
|---|---|
| Molecular Weight | 219.20 g/mol |
| IUPAC Name | 5-ethyl-2-(2,2,2-trifluoroethoxy)aniline |
| Standard InChI | InChI=1S/C10H12F3NO/c1-2-7-3-4-9(8(14)5-7)15-6-10(11,12)13/h3-5H,2,6,14H2,1H3 |
| Standard InChI Key | WMXAXCWWAYFXDB-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1)OCC(F)(F)F)N |
| Canonical SMILES | CCC1=CC(=C(C=C1)OCC(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline (CAS No. [withheld for privacy]; molecular formula: ) has a molecular weight of 219.20 g/mol. The trifluoroethoxy group () introduces strong electron-withdrawing effects, while the ethyl group () and primary amine () modulate electronic and steric properties. Key physicochemical parameters include:
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported | |
| Solubility | Likely polar organic solvents | |
| LogP (Partition Coefficient) | Estimated ~3.0 (lipophilic) |
Spectral Data:
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NMR: The -NMR spectrum typically shows signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet), aromatic protons (δ 6.5–7.5 ppm), and amine protons (δ ~5 ppm, broad) .
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IR: Stretching vibrations for (~3400 cm), (1100–1200 cm), and aromatic (1500–1600 cm) .
Synthesis and Manufacturing
Nucleophilic Aromatic Substitution
A common method involves reacting 2-chloro-5-ethylaniline with 2,2,2-trifluoroethanol in the presence of a base (e.g., ) and a copper catalyst . This leverages the displacement of chlorine by the trifluoroethoxy group under mild conditions (70–100°C).
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Substrate: 2-Chloro-5-ethylaniline (1 equiv).
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Reagent: 2,2,2-Trifluoroethanol (2.5 equiv).
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Conditions: (10 mol%), , DMF, 80°C, 12 h.
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Yield: ~85% after purification.
Catalytic Hydrogenation of Nitro Precursors
Reduction of 5-ethyl-2-(2,2,2-trifluoroethoxy)nitrobenzene using and in ethanol achieves high yields (>95%) . This method is preferred for scalability and minimal byproduct formation.
Applications in Agrochemicals and Pharmaceuticals
Herbicidal Activity
The trifluoroethoxy group enhances lipid solubility, facilitating membrane penetration in weeds. Derivatives of this compound are intermediates in ALS (acetolactate synthase) inhibitors, such as flupyrsulfuron-methyl, which targets grass weeds in cereal crops .
Mechanism: ALS inhibition disrupts branched-chain amino acid biosynthesis, leading to plant growth arrest .
Anticancer Agents
The compound serves as a precursor in kinase inhibitors. For example, its incorporation into VEGFR-2 (vascular endothelial growth factor receptor-2) inhibitors blocks angiogenesis in tumors .
Central Nervous System (CNS) Drugs
Structural analogs are explored for 5-HT receptor modulation, with potential applications in obesity and schizophrenia . The trifluoroethoxy group improves blood-brain barrier permeability .
Future Directions
Green Synthesis
Developing solvent-free or catalytic methods to reduce waste, such as photoredox catalysis .
Bioconjugation
Exploration in antibody-drug conjugates (ADCs) for targeted cancer therapy, leveraging the amine group for linker attachment .
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